molecular formula C21H29N5O2 B2374541 N-octyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946360-81-2

N-octyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2374541
CAS No.: 946360-81-2
M. Wt: 383.496
InChI Key: MHVICESKHYAUCI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. It includes an octyl group (an eight-carbon alkyl chain), a p-tolyl group (a phenyl ring with a methyl group at the para position), an imidazo[2,1-c][1,2,4]triazine core (a fused ring system containing two nitrogen atoms), and a carboxamide group .

Scientific Research Applications

Antitumor Activity

Compounds similar to N-octyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide have shown promising results in antitumor activities. A study by Sztanke et al. (2007) found that certain derivatives demonstrated cytotoxic activities against various human carcinoma cells, such as LS180, HeLa, T47D, A549, and RPMI 8226. These compounds were also found to be non-toxic towards normal cell lines, indicating their potential as selective antitumor agents (Sztanke et al., 2007).

AMP Deaminase Inhibition

Another area of research interest is the inhibition of AMP deaminase. Lindell et al. (2010) synthesized derivatives that effectively inhibited AMP deaminase isozymes, showcasing the potential of these compounds in biochemical applications (Lindell et al., 2010).

Novel Heterocyclic Systems

Research by Haiza et al. (2000) involved the synthesis of various heterocyclic derivatives, including imidazo[2,1-c][1,2,4]triazine-related compounds. These studies contribute to the development of novel heterocyclic systems with potential applications in medicinal chemistry (Haiza et al., 2000).

Complexation with Lanthanides

A study by Kobayashi et al. (2019) explored the complexation properties of similar compounds with lanthanides. This research contributes to understanding the coordination chemistry and potential applications of these compounds in fields such as catalysis and material science (Kobayashi et al., 2019).

In Vitro Anticancer Activities

Sztanke et al. (2013) also reported on the synthesis and remarkable in vitro anticancer activities of related derivatives. These findings highlight the therapeutic potential of these compounds in cancer treatment (Sztanke et al., 2013).

Properties

IUPAC Name

8-(4-methylphenyl)-N-octyl-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c1-3-4-5-6-7-8-13-22-19(27)18-20(28)26-15-14-25(21(26)24-23-18)17-11-9-16(2)10-12-17/h9-12H,3-8,13-15H2,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVICESKHYAUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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